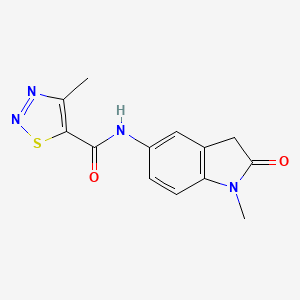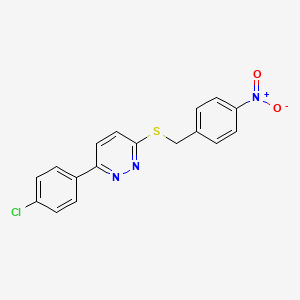
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a chlorophenyl group at the 3-position and a nitrobenzylthio group at the 6-position of the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine and 4-nitrobenzyl chloride.
Formation of Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving the condensation of 4-chlorophenylhydrazine with a suitable dicarbonyl compound.
Thioether Formation: The nitrobenzylthio group is introduced by reacting the pyridazine intermediate with 4-nitrobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfoxides, sulfones.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-4(3H)-quinazolinone: Similar structure with a quinazolinone ring instead of a pyridazine ring.
3-(4-Chlorophenyl)-5-((4-nitrobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole: Contains a triazole ring and a p-tolyl group.
Uniqueness
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is unique due to its specific combination of a pyridazine ring with chlorophenyl and nitrobenzylthio substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
3-(4-chlorophenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c18-14-5-3-13(4-6-14)16-9-10-17(20-19-16)24-11-12-1-7-15(8-2-12)21(22)23/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUWDZCWFWEPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)
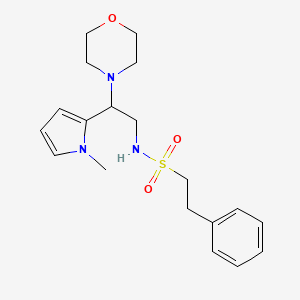
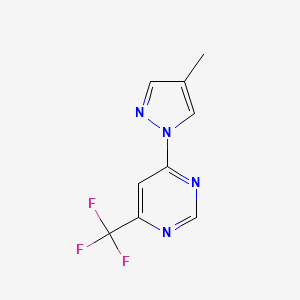
![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)
![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)
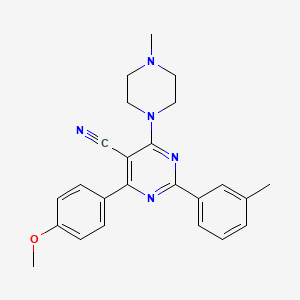
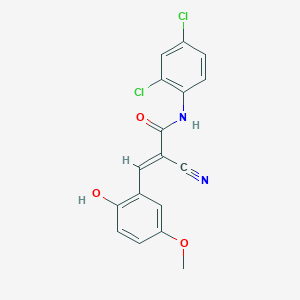
![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)
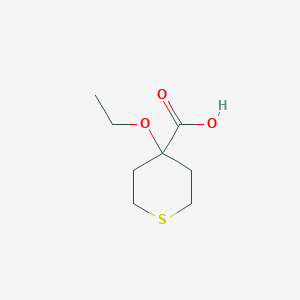
![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)
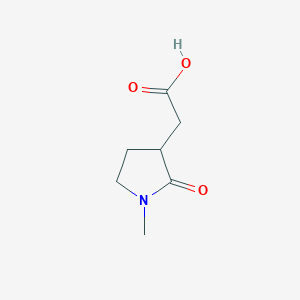
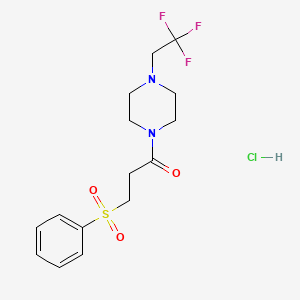
![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
